![molecular formula C6H14Br2N2 B037993 2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide CAS No. 114086-15-6](/img/structure/B37993.png)
2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
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Overview
Description
“2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide” is a bicyclic amidine compound . It is a chiral compound with two stereoisomers. The compound has a molecular weight of 274 . It is stored in an inert atmosphere at 2-8°C . The compound is solid in physical form .
Synthesis Analysis
The synthesis of “this compound” involves an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters . The (2S,4R)-4-Aminoproline methyl esters are likely to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H12N2.2BrH/c1-8-4-5-2-6 (8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H
. This code provides a unique representation of the compound’s molecular structure.
Chemical Reactions Analysis
The compound is used as a starting material for the synthesis of chiral diazabicyclic ligands, which are applicable in the preparation of dicopper (II) complexes .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 274 . It is solid in physical form . The compound is stored in an inert atmosphere at 2-8°C . The InChI code for the compound is 1S/C6H12N2.2BrH/c1-8-4-5-2-6 (8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H
.
Scientific Research Applications
Synthesis of Chiral Diazabicyclic Ligands
This compound is used as a starting material for the synthesis of chiral diazabicyclic ligands . These ligands are crucial in the field of stereochemistry, where they can help control the stereochemical outcome of reactions.
Preparation of Dicopper (II) Complexes
The compound is applicable in the preparation of dicopper (II) complexes . These complexes are often used in catalysis, bioinorganic chemistry, and materials science.
Catalyst Preparation
It serves as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives as catalysts . These catalysts can be used in various asymmetric catalysis reactions, which are essential for the production of enantiomerically pure compounds.
Epimerization-Lactamization Cascade
The compound has been used in an epimerization–lactamization cascade of functionalized (2 S,4 R)-4-aminoproline methyl esters . This process is crucial in synthesizing (1 R,4 R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .
Storage and Safety
The compound is stored under an inert atmosphere at 2-8°C . It has a GHS07 safety classification with hazard statements H315-H319-H335 . This information is crucial for researchers to handle and store the compound safely.
Commercial Availability
The compound is commercially available and can be purchased from various chemical suppliers . This makes it accessible for researchers and industries worldwide.
Safety and Hazards
properties
IUPAC Name |
2-methyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2BrH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUAJCSMROZCDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2.Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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